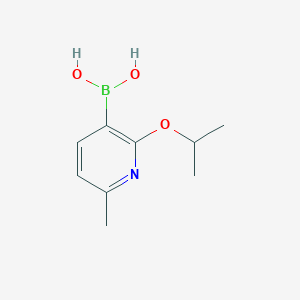

(2-Isopropoxy-6-methylpyridin-3-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Isopropoxy-6-methylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C9H14BNO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropoxy-6-methylpyridin-3-yl)boronic acid typically involves the reaction of 2-isopropoxy-6-methylpyridine with a boron-containing reagent. One common method is the hydroboration of the corresponding pyridine derivative, followed by oxidation to yield the boronic acid . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes to facilitate the hydroboration process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining high-purity products suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

(2-Isopropoxy-6-methylpyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to the corresponding borane or borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and palladium catalysts for substitution reactions . The conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the Suzuki-Miyaura coupling typically yields biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

Role in Organic Synthesis

1.1 Suzuki-Miyaura Coupling Reactions

The compound is primarily utilized in Suzuki-Miyaura coupling reactions, which are essential for constructing complex organic molecules. This reaction involves the coupling of aryl or vinyl boronic acids with halides in the presence of a palladium catalyst, facilitating the formation of biaryl compounds and other complex structures.

1.2 Mechanism of Action

The mechanism involves several steps:

- Transmetalation: The boronic acid interacts with the palladium catalyst, forming a palladium-boron complex.

- Coupling: The aryl halide undergoes oxidative addition to the palladium center, followed by reductive elimination to yield the coupled product.

Biological Applications

2.1 Anticancer Activity

Recent studies have indicated that (2-Isopropoxy-6-methylpyridin-3-yl)boronic acid exhibits potential anticancer properties. In vitro experiments demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including those resistant to conventional therapies.

Case Study:

A study published in a peer-reviewed journal showed that this compound effectively reduced the viability of FaDu hypopharyngeal tumor cells, showing cytotoxicity comparable to established chemotherapeutics such as bleomycin .

2.2 Protease Inhibition

The compound has been investigated for its role as a protease inhibitor, which may have implications for treating diseases characterized by dysregulated protease activity, such as certain cancers and viral infections.

Material Science Applications

3.1 Synthesis of Advanced Materials

this compound is also explored for its potential in synthesizing advanced materials and polymers. Its ability to form stable complexes with various substrates makes it valuable in developing new materials with tailored properties.

Mécanisme D'action

The mechanism of action of (2-Isopropoxy-6-methylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as enzyme inhibition, where it can bind to the active site of enzymes and inhibit their activity . The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

(2-Methylpyridin-3-yl)boronic acid: Similar in structure but lacks the isopropoxy group, which affects its reactivity and applications.

6-Methoxy-3-pyridinylboronic acid: Contains a methoxy group instead of an isopropoxy group, leading to different chemical properties and uses.

Uniqueness

(2-Isopropoxy-6-methylpyridin-3-yl)boronic acid is unique due to its specific substituents, which confer distinct reactivity and stability. The presence of the isopropoxy group enhances its solubility and makes it suitable for specific applications in organic synthesis and material science .

Activité Biologique

(2-Isopropoxy-6-methylpyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article reviews the compound's biological activity, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₉H₁₄BNO₃ and features a boron atom bonded to an oxygen atom and a hydroxyl group, characteristic of boronic acids. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool in organic synthesis.

The primary mechanism of action for this compound involves the formation of reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition, where the compound can bind to the active sites of enzymes, thereby inhibiting their activity. Such interactions are crucial for developing boron-containing drugs aimed at targeting specific biological pathways.

1. Anticancer Activity

Boronic acids have been explored for their potential as anticancer agents due to their ability to inhibit proteasomes and other enzymes involved in cancer progression. Research indicates that this compound may exhibit selective cytotoxicity against cancer cells by disrupting cellular signaling pathways associated with tumor growth.

2. Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against serine proteases and certain kinases. Its ability to form stable complexes with these enzymes suggests potential therapeutic applications in treating diseases where these enzymes play a critical role, such as cancer and inflammatory disorders .

3. Drug Development

In drug discovery, this compound serves as a building block for synthesizing various pharmaceuticals. Its reactivity allows it to participate in Suzuki-Miyaura coupling reactions , facilitating the formation of complex organic molecules that can lead to new therapeutic agents .

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

A study demonstrated that this compound inhibited a specific serine protease with an IC50 value indicating effective binding at low concentrations. This suggests its potential utility in developing inhibitors for therapeutic applications against diseases where proteases are implicated .

Case Study: Anticancer Properties

Another research effort explored the compound's effects on various cancer cell lines. Results showed that it induced apoptosis in MDA-MB-231 breast cancer cells, highlighting its potential as part of a combination therapy with existing chemotherapeutics like doxorubicin .

Propriétés

IUPAC Name |

(6-methyl-2-propan-2-yloxypyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO3/c1-6(2)14-9-8(10(12)13)5-4-7(3)11-9/h4-6,12-13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBQOEUVZNLZMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)C)OC(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.